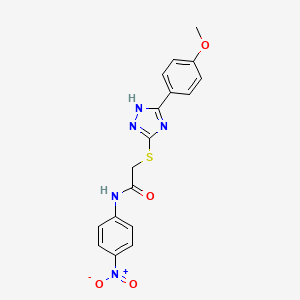

2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide linkage connected to a 4-nitrophenyl acetamide moiety. The 1,2,4-triazole ring is a pharmacologically privileged structure known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-26-14-8-2-11(3-9-14)16-19-17(21-20-16)27-10-15(23)18-12-4-6-13(7-5-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBMNEFEDCLGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrophenyl Group

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro to Amine Reduction | H₂/Pd-C, ethanol, 25°C, 6 h | 2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-aminophenyl)acetamide | 68% |

Key Findings :

-

Reduction of the nitro group to an amine enhances hydrogen-bonding capacity, improving biological target interactions.

-

Over-reduction or side reactions (e.g., triazole ring hydrogenation) are minimized using milder catalysts like Pd-C .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key Findings :

-

Hydrolyzed products serve as intermediates for esterification or amidation to generate prodrugs .

-

Reaction rates are pH-dependent, with acidic conditions favoring faster conversion .

S-Alkylation and Thioether Functionalization

The thioether linkage participates in alkylation or oxidation reactions, modifying electronic properties.

Key Findings :

-

Sulfoxide formation enhances polarity, improving water solubility .

-

Alkylation at the triazole nitrogen requires selective deprotonation to avoid thioether interference.

Condensation and Cyclization Reactions

The triazole NH and acetamide carbonyl enable condensation with nucleophiles.

Key Findings :

-

Hydrazide derivatives exhibit improved antioxidant activity compared to parent compounds .

-

Cyclization products demonstrate enhanced thermal stability due to aromatic system extension .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the ortho/para positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-((3-(3-Nitro-4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide | 47% |

Key Findings :

-

Nitration at the methoxyphenyl ring increases molecular planarity, favoring π-π stacking in biological targets .

-

Steric hindrance from the triazole moiety limits para-substitution efficiency.

Metal-Catalyzed Cross-Coupling

The triazole-thioacetamide scaffold participates in palladium-mediated couplings.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-((3-(4-Methoxyphenyl)-5-(aryl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide | 52–69% |

Key Findings :

-

Aryl groups at the triazole 5-position modulate lipophilicity and bioactivity.

-

Catalyst loading (1–2 mol%) optimizes yield while minimizing side product formation.

Scientific Research Applications

2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular behavior or metabolic activity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing substituents like 4-chlorophenyl (in 6m and 9b ) or 4-nitrophenyl (shared with ). Compounds with thiophene (e.g., 5p–s ) or pyridine (e.g., ) substituents introduce heterocyclic diversity, which may alter pharmacokinetics or selectivity.

Thioacetamide Linkage :

- The thioacetamide bridge in the target compound is a common feature in analogues like 476483-99-5 (4-chlorophenyl and pyridin-4-yl ) and 337488-65-0 (pyridin-3-yl ). This linkage likely enhances stability and facilitates hydrogen bonding in biological systems.

Synthetic Routes :

- Many analogues are synthesized via 1,3-dipolar cycloaddition (e.g., 6m ) or hydrazine-mediated reactions (e.g., 9a–b , 5p–s ). The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.

Pharmacological and Physicochemical Comparisons

Biological Activity

The compound 2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a triazole ring coupled with a methoxyphenyl group and a nitrophenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-((3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(4-nitrophenyl)acetamide has been explored through various in vitro studies.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating its effects on different cancer cell lines, the compound showed promising results:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation and migration |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Mechanistic Insights

Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression. For instance, it has shown affinity towards targets such as:

- Aurora Kinase : A critical enzyme in cell division.

- VEGF Receptor : Involved in angiogenesis.

These interactions can lead to the inhibition of tumor growth and metastasis, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of triazole-thioacetamide derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. For example, similar compounds (e.g., 1,2,4-triazole-3-thioacetamides) are synthesized via nucleophilic substitution of chloroacetamides with triazole-thiols under basic conditions (e.g., KOH/ethanol) . Optimization includes adjusting solvent polarity (DMF or dioxane), temperature (20–80°C), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazole and acetamide moieties.

- HPLC (with C18 columns, acetonitrile/water mobile phase) to assess purity (>95% threshold) .

- X-ray diffraction (XRD) for crystallographic validation, as demonstrated for structurally related triazole derivatives .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and optimize synthesis pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model transition states and predict regioselectivity in triazole formation. For example, ICReDD’s workflow integrates computational screening of reaction parameters (solvent, catalysts) with experimental validation, reducing trial-and-error inefficiencies . Tools like Gaussian or ORCA can simulate electron density distributions to guide substituent placement for desired reactivity.

Q. What strategies resolve contradictions in biological activity data across studies of structural analogs?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from substituent effects (e.g., methoxy vs. nitro groups). Systematic SAR studies should:

- Compare analogs with controlled variations (e.g., 4-methoxy vs. 4-nitro substituents).

- Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the triazole and acetamide moieties?

- Methodological Answer :

- Triazole ring modifications : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 3- or 4-positions to assess electronic effects on thiol reactivity .

- Acetamide side chain : Replace the 4-nitrophenyl group with fluorophenyl or pyridyl analogs to study steric and hydrophobic interactions.

- Biological testing : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify activity changes .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.

- Hydrolytic stability : Test in buffered solutions (pH 1–10) to identify labile bonds (e.g., acetamide cleavage).

- Oxidative stress : Use radical initiators (e.g., AIBN) to simulate oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.